Fmoc-DL-ethionine
Overview
Description
Fmoc-DL-ethionine: is a derivative of ethionine, an analog of the amino acid methionine. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis to protect the amino group of amino acids. The molecular formula of this compound is C21H23NO4S, and it has a molecular weight of 385.48 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-DL-ethionine typically involves the protection of the amino group of DL-ethionine with the Fmoc group. This can be achieved by reacting DL-ethionine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of solid-phase peptide synthesis (SPPS) techniques is common in industrial settings, where the Fmoc group is used as a temporary protecting group for the amino terminus of peptides .
Chemical Reactions Analysis
Types of Reactions: Fmoc-DL-ethionine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the ethionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the Fmoc moiety can be reduced to form alcohols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Piperidine in N,N-dimethylformamide (DMF) is the standard reagent for Fmoc deprotection.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Free amino group.
Scientific Research Applications
Chemistry: Fmoc-DL-ethionine is widely used in peptide synthesis as a protected amino acid derivative. It allows for the stepwise construction of peptides on a solid support, facilitating the synthesis of complex peptides and proteins .
Biology: In biological research, this compound is used to study protein structure and function. It serves as a building block for the synthesis of peptides that can be used in various assays and experiments .
Medicine: Peptides synthesized using this compound can be used as therapeutic agents or as carriers for drug delivery systems .
Industry: In the industrial sector, this compound is used in the production of peptide-based materials, such as hydrogels, which have applications in tissue engineering and regenerative medicine .
Mechanism of Action
The mechanism of action of Fmoc-DL-ethionine primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further reactions . The molecular targets and pathways involved depend on the specific peptide or protein being synthesized and its intended application .
Comparison with Similar Compounds
Fmoc-DL-methionine: Similar to Fmoc-DL-ethionine but with a methionine moiety instead of ethionine.
Fmoc-DL-homocysteine: Contains a homocysteine moiety.
Fmoc-DL-cysteine: Contains a cysteine moiety.
Uniqueness: this compound is unique due to the presence of the ethionine moiety, which imparts distinct chemical properties compared to other Fmoc-protected amino acids. The sulfur atom in the ethionine moiety allows for specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other amino acids .
Properties
IUPAC Name |
4-ethylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4S/c1-2-27-12-11-19(20(23)24)22-21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,2,11-13H2,1H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWOGMHQUYJONT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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